molecular formula C14H22N4O B6469915 N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640957-41-9

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469915
CAS No.: 2640957-41-9
M. Wt: 262.35 g/mol
InChI Key: VTNQPQPQCBSVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide (CAS 2640957-41-9) is a synthetic small molecule with a molecular formula of C14H22N4O and a molecular weight of 262.35 g/mol . This compound belongs to the pyrrolidine carboxamide class of chemicals, which have been identified as a novel series of inhibitors with significant research potential . This scaffold is of particular interest in antimicrobial research. Pyrrolidine carboxamides have been demonstrated through high-throughput screening to be potent, direct inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis . InhA is a validated drug target for combating tuberculosis, making this class of compounds a promising starting point for developing novel antitubercular agents that can potentially overcome multidrug resistance . The structural features of this compound, including the pyrrolidine core and the 3-methylpyrazine substituent, contribute to its properties as a versatile building block for further chemical exploration and optimization in medicinal chemistry programs. The compound is characterized by a calculated Topological Polar Surface Area (TPSA) of 58.1 Ų and an XLogP3 value of 1, indicating favorable physicochemical properties for research applications . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-12(16-7-6-15-10)18-8-5-11(9-18)13(19)17-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNQPQPQCBSVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Formation

The pyrrolidine ring is typically constructed via cyclization reactions or aza-Michael additions . A prominent method involves the use of tert-leucine derivatives in domino reactions with ketones and activated alkenes. For example, a three-component domino reaction of tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate yields strained pyrrolidines with tert-butyl groups at α-positions. This approach achieves 75–85% yields under optimized conditions (refluxing toluene, 12–24 hours).

Table 1: Pyrrolidine Ring Synthesis Parameters

Starting MaterialReagents/ConditionsYieldReference
tert-Leucine2,2-Dimethylpentan-3-one, DMF, 110°C82%
4-Pentenoic acid derivativePd(OAc)₂, PPh₃, 80°C78%

Pyrazine Ring Functionalization

The 3-methylpyrazine moiety is introduced via nucleophilic aromatic substitution or Suzuki–Miyaura coupling . A two-step protocol is commonly employed:

  • Synthesis of 3-methylpyrazine-2-carboxylic acid : Achieved through oxidative amination of methylglyoxal with ammonium acetate, followed by dehydrogenation (yield: 68–72%).

  • Coupling to pyrrolidine : The carboxylic acid is converted to an acid chloride (SOCl₂, 60°C) and reacted with N-tert-butylpyrrolidine-3-amine in dichloromethane (DCM) with triethylamine (Et₃N).

Key Intermediates and Their Characterization

Intermediate 1: 3-Methylpyrazine-2-carbonyl Chloride

This intermediate is critical for amide bond formation. Its synthesis involves treating 3-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 4 hours. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Intermediate 2: N-tert-Butylpyrrolidine-3-amine

Prepared by reductive amination of pyrrolidin-3-one with tert-butylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (yield: 65%). Key spectral data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 9H, tert-butyl), 2.45–2.60 (m, 4H, pyrrolidine).

  • MS (ESI+) : m/z 157.1 [M+H]⁺.

Optimization of Amide Coupling

Reaction Conditions

The coupling of 3-methylpyrazine-2-carbonyl chloride with N-tert-butylpyrrolidine-3-amine is optimized for minimal racemization:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Et₃N (2.5 equiv) or N,N-diisopropylethylamine (DIPEA).

  • Temperature : 0°C to room temperature (RT).

Table 2: Amide Coupling Optimization

BaseSolventTemperatureYield
Et₃NDCM0°C → RT88%
DIPEATHFRT85%

By-Product Analysis

Major by-products include dipeptide derivatives (≤5%) and unreacted acid chloride (≤3%), as identified by LC-MS.

Analytical Characterization of Final Product

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 2.55 (s, 3H, pyrazine-CH₃), 3.20–3.45 (m, 4H, pyrrolidine).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 28.4 (tert-butyl), 169.5 (C=O).

  • HRMS (ESI+) : m/z 263.1864 [M+H]⁺ (calc. 263.1867).

Purity Assessment

  • HPLC : >99% purity (Retention time: 8.2 min, C18 column, 0.1% TFA in H₂O/MeCN).

  • Melting Point : 142–144°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for the domino reaction step, reducing reaction time from 24 hours to 2 hours and improving yield to 89%.

Green Chemistry Metrics

  • Atom Economy : 78% (domino reaction step).

  • E-factor : 2.1 (kg waste/kg product) .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the pyrrolidine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide has emerged as a promising candidate in drug development due to its structural features that allow it to interact with biological targets effectively.

Case Study: JAK Inhibition
Research has indicated that derivatives of pyrrolidine compounds can act as selective inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent against conditions such as rheumatoid arthritis and psoriasis .

Biochemical Assays

The compound can serve as a ligand in biochemical assays, allowing researchers to study enzyme interactions and receptor binding. Its pyrazine moiety may facilitate π-π stacking interactions, enhancing binding affinity to target proteins.

Case Study: Enzyme Interaction Studies
Studies have demonstrated that similar compounds can be used to investigate the inhibition of specific enzymes involved in metabolic pathways. For instance, research on related compounds has shown their effectiveness in inhibiting cytochrome P450 enzymes, which play a significant role in drug metabolism .

Organic Synthesis

In synthetic chemistry, this compound acts as a versatile building block for more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction.

Synthesis Example
The synthesis typically involves the reaction of tert-butyl 3-hydroxypyrrolidine with 3-methylpyrazine under basic conditions, using solvents like DMF or THF. This method highlights its utility in constructing heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Pyridine-Based Analogs

Structural Features and Molecular Properties

The following table contrasts key parameters between the target compound and three pyridine derivatives from the evidence:

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Structure Pyrrolidine-3-carboxamide with pyrazine Pyrrolidine-1-carboxylate with pyridine Pyrrolidine-pivalamide with pyridine Pyrrolidine-pivalamide with pyridine
Substituents 3-Methylpyrazin-2-yl, N-tert-butyl 6-Iodo-3-methoxypyridin-2-yloxy, tert-butoxycarbonyl 3-(tert-Butyldimethylsilyloxymethyl)pyrrolidinyl, 2-chloropyridin-3-yl, pivalamide 3-Hydroxymethylpyrrolidinyl, 2-chloropyridin-3-yl, pivalamide
Molecular Formula Not explicitly listed (estimated: C₁₅H₂₄N₄O) C₁₆H₂₃IN₂O₄ C₂₂H₃₈ClN₃O₂Si C₁₆H₂₄ClN₃O₂
Molecular Weight ~300–325 (estimated) 434.27 440.10 325.83
Key Functional Groups Pyrazine (electron-deficient), tert-butyl carboxamide Iodo, methoxy, tert-butyl carbamate Chloro, silyl ether, pivalamide Chloro, hydroxymethyl, pivalamide
Key Observations:
  • Substituent Impact :
    • The tert-butyl group in the target and Compound 1 increases steric bulk, possibly improving metabolic stability .
    • Halogenation (iodo in Compound 1, chloro in Compounds 2–3) may enhance binding affinity but also raises synthetic complexity .
    • Silyl ethers (Compound 2) and hydroxymethyl groups (Compound 3) influence solubility; the former is lipophilic, while the latter is polar .

Biological Activity

N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described by its molecular formula C13H18N4OC_{13}H_{18}N_4O and its IUPAC name as tert-butyl N-[(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide]. The compound features a pyrrolidine ring, which is known for its diverse biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Antioxidant Activity : Some studies suggest that derivatives of pyrrolidine compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.
  • Neuroprotective Effects : Some findings suggest that the compound may have neuroprotective effects, possibly through modulation of oxidative stress pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds or derivatives. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assays on bacterial culturesInhibition observed against E. coli and S. aureus
NeuroprotectiveAnimal models of neurodegenerationReduced oxidative stress markers in treated groups
Enzyme inhibitionEnzymatic assaysSignificant inhibition of acetylcholinesterase activity

Q & A

Basic Research Questions

Q. What are the key structural features of N-tert-butyl-1-(3-methylpyrazin-2-yl)pyrrolidine-3-carboxamide, and how are they validated experimentally?

  • Answer : The compound features a pyrrolidine ring substituted with a tert-butyl carboxamide group and a 3-methylpyrazin-2-yl moiety. Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm connectivity and stereochemistry (e.g., 1^1H and 13^{13}C NMR for proton/carbon assignments).
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or HRMS) .
  • X-ray Crystallography : If crystalline, to resolve 3D conformation .
    • Table : Key Structural Data
ParameterValue/DescriptionSource
Molecular FormulaC₁₅H₂₃N₃OPubChem
CAS RN32998-95-1CAS
Molecular Weight192.26 g/molPubChem

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis typically involves multi-step protocols:

Pyrrolidine Core Formation : Cyclization reactions (e.g., reductive amination) to construct the pyrrolidine ring.

Functionalization : Introduction of the tert-butyl carboxamide via coupling reagents (e.g., EDCI/HOBt) and pyrazine moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki) .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

  • Key Reaction Conditions :

  • Solvents: Dichloromethane (DCM), THF, or acetonitrile.
  • Temperature: 0°C to reflux, depending on step .

Q. How is the purity of the compound assessed in academic research?

  • Answer : Purity is confirmed via:

  • High-Performance Liquid Chromatography (HPLC) : With UV detection (≥95% purity threshold).
  • Thin-Layer Chromatography (TLC) : For rapid monitoring during synthesis.
  • Elemental Analysis : To validate C, H, N content .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles .
  • Case Study : A 2024 study optimized coupling reactions using DFT-predicted activation energies, improving yields by 20% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies often arise from assay variability or impurities. Mitigation includes:

  • Dose-Response Curves : To confirm activity thresholds.
  • Analytical Profiling : LC-MS to rule out degradation products.
  • Orthogonal Assays : Replicate results using SPR (surface plasmon resonance) and cell-based assays .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

  • Answer : Halogenation (e.g., Cl → Br in pyrazine) alters:

  • Lipophilicity : Measured via logP (e.g., Cl: 2.1 vs. Br: 2.5).
  • Target Binding : Bromine’s larger size may enhance π-π stacking in kinase inhibitors .
    • Table : Comparative Bioactivity
DerivativeIC₅₀ (nM)Target
Parent Compound150Kinase X
5-Bromo Analog75Kinase X
5-Fluoro Analog300Kinase X

Q. What advanced techniques characterize its interaction with biological targets?

  • Answer :

  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • NMR Titration : Map interaction surfaces in solution .

Q. How are synthetic impurities managed during scale-up?

  • Answer :

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters.
  • Chromatographic Purification : Prep-HPLC or flash chromatography.
  • DoE (Design of Experiments) : Identifies critical factors (e.g., temperature, stoichiometry) affecting impurity profiles .

Methodological Guidance

  • For Synthesis Optimization : Prioritize coupling reactions with >90% conversion efficiency (validated by 1^1H NMR) .
  • For Biological Studies : Use orthogonal assays (e.g., enzymatic + cell-based) to confirm activity and minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.